molecular formula C36H72O2 B147465 Stearyl stearate CAS No. 2778-96-3

Stearyl stearate

Cat. No. B147465
CAS RN: 2778-96-3
M. Wt: 537 g/mol
InChI Key: NKBWPOSQERPBFI-UHFFFAOYSA-N
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Description

Stearyl stearate is a compound synthesized through the esterification of stearyl alcohol and stearic acid. It is a novel solid-liquid phase change material (PCM) that has been studied for its potential applications in various fields, including its use in form stable phase change materials for thermal energy storage . Stearyl stearate has also been investigated for its antioxidant abilities when modified, such as in the case of enzymatic-transesterification to produce derivatives with enhanced lipophilicity and antioxidant ability in non-aqueous systems .

Synthesis Analysis

The synthesis of stearyl stearate involves the esterification reaction between stearyl alcohol and stearic acid. This process has been utilized to create ultrafine composite fibers of stearyl stearate/polyethylene terephthalate (PET) via electrospinning, which are used as form stable PCMs . Additionally, stearyl-group-terminated dendrimers have been synthesized by the amidation of poly(ester amine) dendrimers and poly(amino amide) dendrimers with stearyl chloride .

Molecular Structure Analysis

The molecular structure of stearyl stearate and its derivatives has been characterized using various analytical techniques. Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and differential scanning calorimetry (DSC) have been employed to determine the structure, morphology, and thermal properties of stearyl stearate composites . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been used to determine the structure of enzymatically derived stearyl stearate derivatives .

Chemical Reactions Analysis

Stearyl stearate has been involved in studies of its chemical behavior in various systems. For instance, the phase behavior of binary mixtures involving stearyl stearate and other compounds such as oleanolic acid has been investigated using techniques like differential scanning calorimetry and polarizing optical microscopy . The enzymatic desaturation of stearyl acyl carrier protein to oleic acid has also been studied, highlighting the chemical reactivity of stearyl-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of stearyl stearate have been extensively studied. Its solubility, rheological behavior, and phase transition characteristics have been analyzed. For example, the solubility of stearyl stearate in water decreases with increasing stearyl methacrylate content, but can be improved with organic co-solvents . The thermal properties, such as melting point and phase change enthalpy, have been characterized, demonstrating its potential as a PCM . Additionally, the safety assessment of stearyl stearate and related stearyl alkanoates in cosmetics has been conducted, supporting their safety in current use practices and concentrations .

Scientific Research Applications

  • Phase Change Material in Composite Fibers : Stearyl stearate (SS) is utilized in the creation of ultrafine composite fibers with polyethylene terephthalate (PET). These fibers, developed via electrospinning, act as form-stable phase change materials (PCMs). They demonstrate good thermal stability and reliability, with applications in energy storage and thermoregulation (Chen, Wang, & Huang, 2009).

  • Cosmetic Applications : Stearyl stearate is part of the stearyl alkanoates class, used in cosmetics as a skin conditioning agent. These compounds, when metabolized, yield stearyl alcohol and fatty acids, and are considered safe for use in cosmetic products (Fiume et al., 2012).

  • Antioxidant Abilities in Non-Aqueous Systems : Stearyl stearate derivatives are explored for enhancing the lipophilicity and antioxidant ability of (−)-Epigallocatechin-3-O-gallate (EGCG) in non-aqueous systems. These derivatives show potential for broad antioxidant application in lipophilic environments and high-fat foods (Jiang et al., 2021).

  • Tablet Lubricant in Pharmaceuticals : Sodium stearyl fumarate, related to stearyl stearate, is evaluated as a tablet lubricant. It is found to be effective in reducing friction and adhesion during the tablet manufacturing process, potentially serving as an alternative to magnesium stearate in pharmaceutical formulations (Hölzer & Sjogren, 1979).

  • Application in O/W Cosmetic Emulsions : In the optimization of O/W cosmetic emulsions, a mixture of co-emulsifiers, including stearyl stearate, is used. These emulsions utilize natural, biodegradable non-ionic emulsifiers, highlighting stearyl stearate's role in cosmetic product stability (Djuris et al., 2014).

  • Encapsulation in Organic Photovoltaics : Stearyl stearate is applied as a passivation layer on flexible Surlyn substrates for encapsulating organic photovoltaics. This enhances the barrier properties against water vapor, thereby improving the performance and longevity of the photovoltaic devices (Seethamraju, Ramamurthy, & Madras, 2014).

Future Directions

Stearyl Stearate is used in a variety of cosmetic and personal care products, and its physicochemical properties, rheology, and multiphase structure have attracted strong research interests . It is also being explored as an alternative to other metallic stearates in pharmaceutical tablet formulation .

properties

IUPAC Name

octadecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBWPOSQERPBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062639
Record name Stearyl stearate
Source EPA DSSTox
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Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, octadecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Stearyl stearate

CAS RN

2778-96-3
Record name Stearyl stearate
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Record name Octadecanoyic acid, octadecyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, octadecyl ester
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Record name Stearyl stearate
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Record name Octadecyl stearate
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Record name STEARYL STEARATE
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Synthesis routes and methods

Procedure details

A 2-liter round-bottom flask was charged with 142 g (0.5 mole) of rubber-maker's technical grade stearic acid, 203 g (0.75 mole) of 1-octadecanol, 11 g of p-toluenesulfonic acid and 200 ml of mixed xylenes. Rubber-maker's technical grade stearic acid typically contains approximately 56 percent by weight stearic acid, 29 percent by weight palmitic acid, 8 percent by weight oleic acid and 7 percent by weight other fatty acids. The flask was fitted with a Dean-Stark trap for water removal, a heating mantel and a thermocouple. The system was flushed with nitrogen and heated to a pot temperature of 180° C. for about 1 hour, wherein 12 ml of water were removed. Volatiles were removed under 29 inches of vacuum at 110° C. to give 342 g of a waxy solid melting at 47-55° C. and giving an infrared spectrum showing loss of hydroxyl absorption bands and formation of ester carbonyl functions.
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203 g
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xylenes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
592
Citations
C Chen, L Wang, Y Huang - Chemical Engineering Journal, 2009 - Elsevier
As a novel solid–liquid phase change material (PCM), stearyl stearate (SS) was synthesized by esterification of stearyl alcohol and stearic acid, and the ultrafine composite fibers of SS/…
Number of citations: 93 www.sciencedirect.com
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2012 - journals.sagepub.com
… that stearyl caprylate and stearyl stearate are used in 20 and … of 0.1% to 1% and stearyl stearate is used at concentrations of … Stearyl palmitate and stearyl stearate are included in the list …
Number of citations: 10 journals.sagepub.com
ACT Teixeira, P Brogueira, AC Fernandes… - Chemistry and physics …, 2008 - Elsevier
The binary mixtures involving tristearin (TS), stearyl stearate (SS) and stearic acid (SA) were studied by surface pressure–area (π–A) measurements and by Brewster angle microscopy (…
Number of citations: 21 www.sciencedirect.com
ACT Teixeira, AR Garcia, LM Ilharco… - Chemistry and physics …, 2009 - Elsevier
… to the study of phase behaviour of the OLA/stearyl stearate (SS) binary system. Fatty esters of … For example, stearyl stearate may be used as a taste mask carrier for pharmaceutical …
Number of citations: 9 www.sciencedirect.com
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Stearyl stearate/2778-96-3 The ester of stearyl alcohol and stearic acid. The ester obtained from the reaction of stearyl alcohol with stearic acid. Skin-cond agent—oc; visc incr agent—…
Number of citations: 27 journals.sagepub.com
HM Soliman, HA Zahran - Scientific Reports, 2022 - nature.com
… The results revealed that coating with stearyl stearate solution (2.00% w/v diethyl ether) … coated with stearyl stearate. On the other hand, the acute oral toxicity of stearyl stearate using …
Number of citations: 3 www.nature.com
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
The Cosmetic lngredient Review Expert Panel (Panel) assessed the safety of 237 alkyl esters for use in cosmetics. The alkyl esters included in this assessment have a variety of …
Number of citations: 2 brahston.com
B Peng, X Yuan, C Zhao, JA Lercher - Journal of the American …, 2012 - ACS Publications
… stearyl stearate produced. The pure ZrO 2 support led to selectivities of 3.2% C 17 alkane, 29% C 18 1-octadecanol, 56% C 31 stearone, and 12% C 32 stearyl stearate … stearyl stearate …
Number of citations: 347 pubs.acs.org
K McDonough, N Itrich, K Casteel, J Menzies… - Chemosphere, 2017 - Elsevier
… on supplier information are composed of Elaeis guineensis stearyl stearate (90–95%), … GC/FID and GC/MS verified the major component as stearyl stearate comprising 87% of the …
Number of citations: 16 www.sciencedirect.com
FA Andersen - International Journal of Toxicology, 1997 - journals.sagepub.com
… Stearyl Stearate. Safety data on four of these (Cetyl Palmitate, Cetyl Stearate, Myristyl Myristate, and Myristyl … and Stearyl Stearate to these four ingredients, it is expected that they would …
Number of citations: 5 journals.sagepub.com

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